4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid
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Overview
Description
4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₈N₂O₂. It is a derivative of pyrazole, characterized by the presence of a vinyl group at the 4-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyrazole derivative reacts with an alkene in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
Oxidation: Formation of pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid.
Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group and carboxylic acid moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro and ethyl group, leading to distinct chemical properties and uses.
Uniqueness
4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a vinyl group and a carboxylic acid group, which confer specific reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-ethenyl-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIYPJJDGIORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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